5-Amino-2-(1-azepanyl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

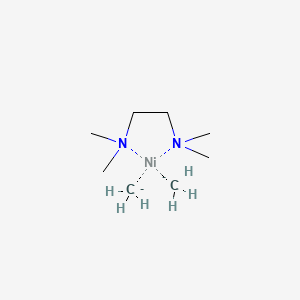

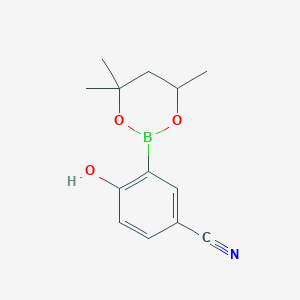

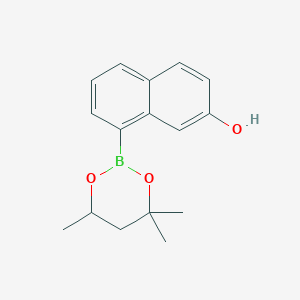

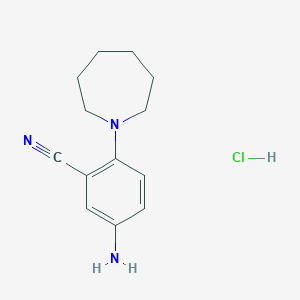

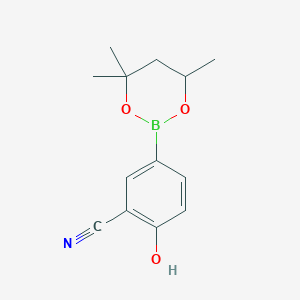

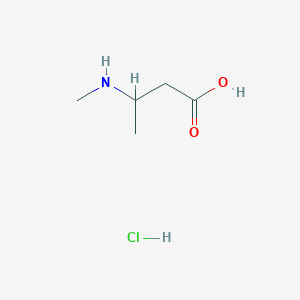

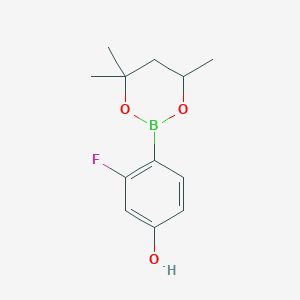

5-Amino-2-(1-azepanyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1349716-03-5. It has a molecular weight of 251.76 and its IUPAC name is 5-amino-2-(1-azepanyl)benzonitrile hydrochloride . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-2-(1-azepanyl)benzonitrile hydrochloride is 1S/C13H17N3.ClH/c14-10-11-9-12(15)5-6-13(11)16-7-3-1-2-4-8-16;/h5-6,9H,1-4,7-8,15H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Amino-2-(1-azepanyl)benzonitrile hydrochloride is a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, including derivatives of 5-Amino-2-(1-azepanyl)benzonitrile hydrochloride, play a pivotal role in drug discovery due to their diverse biological activities. The exploration of heterocyclic chemistry is crucial for identifying new therapeutic agents against diseases with limited treatment options, such as certain cancers and bacterial infections resistant to current antibiotics. The synthesis and functionalization of heterocyclic compounds have led to the identification of molecules with significant pharmacological potential, indicating the importance of this compound in medicinal chemistry research (Földesi, Volk, & Milen, 2018).

Pharmacological and Synthetic Profiles

The compound's structural class, including benzothiazepine derivatives, exhibits a wide array of biological activities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review emphasizes the therapeutic potential of these derivatives, highlighting the importance of the structural motif present in 5-Amino-2-(1-azepanyl)benzonitrile hydrochloride for developing new pharmacological agents with improved efficacy and safety profiles (Dighe et al., 2015).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, closely related to the structural framework of 5-Amino-2-(1-azepanyl)benzonitrile hydrochloride, have garnered attention for their supramolecular self-assembly into one-dimensional structures stabilized by hydrogen bonding. This property is leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the compound's potential in designing self-assembling materials with precise molecular organization (Cantekin, De Greef, & Palmans, 2012).

Advanced Oxidation Processes (AOPs)

The degradation of nitrogen-containing compounds, such as those related to 5-Amino-2-(1-azepanyl)benzonitrile hydrochloride, via advanced oxidation processes (AOPs), is a critical area of environmental research. AOPs are effective in mineralizing recalcitrant nitrogen-containing compounds, improving the overall efficacy of water treatment schemes. This application underscores the environmental relevance of studying such compounds, focusing on their degradation pathways and the optimization of AOPs for environmental remediation (Bhat & Gogate, 2021).

Safety and Hazards

properties

IUPAC Name |

5-amino-2-(azepan-1-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-10-11-9-12(15)5-6-13(11)16-7-3-1-2-4-8-16;/h5-6,9H,1-4,7-8,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSOVKSGURQAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700667 |

Source

|

| Record name | 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-azepan-1-ylbenzonitrile hydrochloride | |

CAS RN |

78252-09-2 |

Source

|

| Record name | 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)